Ethyl 4-((2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Ethyl 4-((2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, dimethoxy groups, and a tetrahydroisoquinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The initial step involves the synthesis of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorobenzoyl Group: The next step involves the introduction of the fluorobenzoyl group through an acylation reaction. This can be done using 3-fluorobenzoyl chloride and a suitable base.
Attachment of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using methoxy reagents.
Formation of the Benzoate Ester: Finally, the benzoate ester is formed through esterification, where the benzoic acid derivative reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Ethyl 4-((2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 4-((2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Ethyl 4-((2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with other isoquinoline derivatives:
Ethyl 4-((2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate: Similar structure but with a chlorobenzoyl group instead of a fluorobenzoyl group.
Ethyl 4-((2-(3-methylbenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate: Contains a methylbenzoyl group instead of a fluorobenzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C28H28FNO6 |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(3-fluorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H28FNO6/c1-4-35-28(32)18-8-10-22(11-9-18)36-17-24-23-16-26(34-3)25(33-2)15-19(23)12-13-30(24)27(31)20-6-5-7-21(29)14-20/h5-11,14-16,24H,4,12-13,17H2,1-3H3 |
InChI Key |
XERJZQJJRRMWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)F)OC)OC |
Origin of Product |
United States |
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